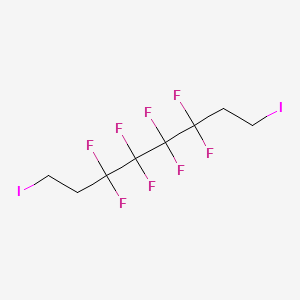

Dimethyl perfluoro-1,10-decanedicarboxylate

Übersicht

Beschreibung

Synthesis Analysis

The papers provided do not directly address the synthesis of dimethyl perfluoro-1,10-decanedicarboxylate, but they do offer insights into related synthetic methods. For example, the synthesis of dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate involves the formation of a C1—C2 bond by regioselective intramolecular C—H insertion of a carbene . This method could potentially be adapted for the synthesis of dimethyl perfluoro-1,10-decanedicarboxylate by incorporating perfluorinated precursors in a similar carbene insertion strategy.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by the presence of strong carbon-fluorine bonds, which impart unique chemical and physical properties. While the exact structure of dimethyl perfluoro-1,10-decanedicarboxylate is not provided, the structure of perfluoro(tricyclo[5,2,1,02,6]deca-3,8-diene) has been elucidated using chemical methods and spectroscopic techniques such as infrared, nuclear magnetic resonance, and mass spectroscopy . These techniques could be applied to determine the molecular structure of dimethyl perfluoro-1,10-decanedicarboxylate.

Chemical Reactions Analysis

The papers discuss the reactivity of related perfluorinated compounds. For instance, the thermal dimer of perfluorocyclopentadiene can undergo pyrolysis, resulting in a retro-Diels–Alder cleavage to regenerate perfluorocyclopentadiene . This type of reaction could be relevant to the chemical reactivity of dimethyl perfluoro-1,10-decanedicarboxylate, as perfluorinated compounds are known for their stability and resistance to typical chemical reactions.

Physical and Chemical Properties Analysis

Perfluorinated compounds are known for their exceptional chemical resistance, thermal stability, and unique electronic properties. The papers provided do not specifically discuss the physical and chemical properties of dimethyl perfluoro-1,10-decanedicarboxylate, but they do provide information on related compounds. For example, the electrochemical reduction potential of a related cationic compound was determined using cyclic voltammetry . Such electrochemical techniques could be used to investigate the redox properties of dimethyl perfluoro-1,10-decanedicarboxylate.

Wissenschaftliche Forschungsanwendungen

Fluorocarbon Tracers in Hydrology

Dimethyl perfluoro-1,10-decanedicarboxylate, as part of the fluorocarbons group, is used in hydrology as a tracer. Fluorocarbons, known for their stability, non-reactivity, and non-toxicity, are effective in detecting groundwater flow and measuring stream discharge. This application is significant in understanding the dynamics of water sources and their recent recharge from atmospheric sources (Thompson, Hayes, & Davis, 1974).

Synthesis of Fluorinated Compounds

In chemical synthesis, dimethyl perfluoro-1,10-decanedicarboxylate plays a role in creating various fluorinated compounds. For instance, it is used in the synthesis of tertiary thio- and selenoethers, demonstrating its utility in complex chemical reactions (Suzuki, Satake, Uno, & Shimizu, 1987).

Development of Perfluorocarbon Polymers

The compound is crucial in the development of new perfluorocarbon polymers. These polymers, synthesized through copolymerization, have unique properties like phosphono groups, expanding their application in various industrial and technological fields (Yamabe, Akiyama, Akatsuka, & Kato, 2000).

Surface Activity in Surfactants

Perfluoro-1,10-decanedicarboxylate derivatives show significant surface activity in fluorocarbon surfactants. These surfactants can reduce the surface tension of organic solvents, offering potential use in various industries like cleaning, coating, and pharmaceuticals (Han, Zhang, Li, & Li, 2009).

Pyrolysis and Vinyl Ether Synthesis

In chemical processes like pyrolysis, this compound is used to obtain vinyl ethers. This demonstrates its role in thermal decomposition processes, which are fundamental in industrial chemistry (Takata, Takesue, Iseki, & Sata, 1995).

Environmental and Health Studies

While not directly related to dimethyl perfluoro-1,10-decanedicarboxylate, research on perfluorinated compounds, including similar perfluorocarbon structures, has been conducted to understand their environmental and health impacts. This includes studies on their developmental toxicity and presence in environmental samples, highlighting the broader context of research on perfluorinated compounds (Gaballah et al., 2020).

Eigenschaften

IUPAC Name |

dimethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F20O4/c1-37-3(35)5(15,16)7(19,20)9(23,24)11(27,28)13(31,32)14(33,34)12(29,30)10(25,26)8(21,22)6(17,18)4(36)38-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVIUCXUOSDTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371850 | |

| Record name | Dimethyl perfluoro-1,10-decanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl perfluoro-1,10-decanedicarboxylate | |

CAS RN |

84750-88-9 | |

| Record name | Dimethyl perfluoro-1,10-decanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

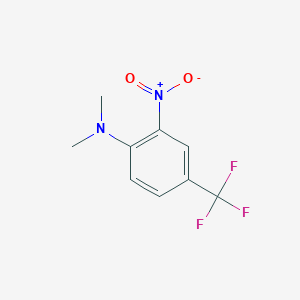

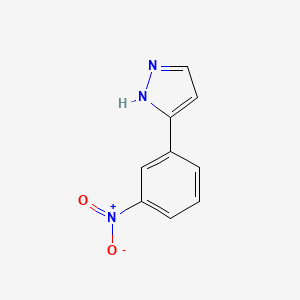

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

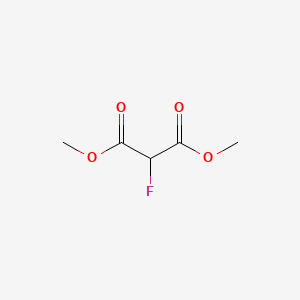

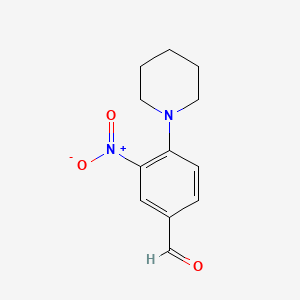

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

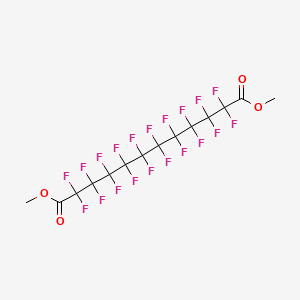

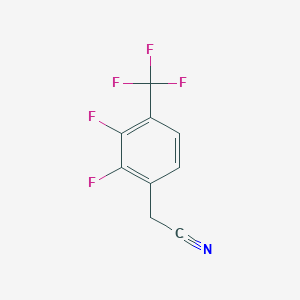

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)